molecular formula C13H24N2O3 B2900079 tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate CAS No. 2138101-23-0

tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate

Cat. No.: B2900079
CAS No.: 2138101-23-0
M. Wt: 256.346
InChI Key: GNKZZXVIXSZHND-UHFFFAOYSA-N
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Description

tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate: is a synthetic organic compound. It is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group and an amino group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with an amine, followed by protection of the amino group with a tert-butyl carbamate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, and substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a tert-butyl carbamate group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-9(14)13(10)4-6-17-7-5-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZZXVIXSZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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